molecular formula C10H12N2O3 B8320438 2-Allylamino-6-methoxy-isonicotinic acid

2-Allylamino-6-methoxy-isonicotinic acid

Cat. No. B8320438
M. Wt: 208.21 g/mol
InChI Key: ZRITXQHBBQBYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039455B2

Procedure details

A mixture of 3.97 ml (52 mmol, 10 eq) allylamine, 0.97 g (5.2 mmol, 1 eq) 2-chloro-6-methoxy-isonicotinic acid (see building block A3) and 1.29 g (5.2 mmol, 1 eq)-copper(II) sulfate pentahydrate in 10 ml water is heated in a closed vessel during 2.5 h at a bath temperature of 160° C. After cooling to rt the mixture is diluted with 400 ml aq 10% citric acid and extracted with EtOAc. The extracts are washed with water and brine, dried over sodium sulfate and the solvents are evaporated at reduced pressure. The residue is dissolved in about 20 ml hot DCM/MeOH (2/1). On addition of about 25 ml of hexane, partial evaporation of the solvents to a volume of about 20 ml and keeping at 4° C. for 4 h the product precipitates and is filtered off and dried in vacuum.
Quantity
3.97 mL
Type
reactant
Reaction Step One
Name
2-chloro-6-methoxy-isonicotinic acid
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C([N:8]([C:23]([O:25][CH2:26]C1C=CC=CC=1)=O)[C:9]1[CH:10]=[C:11]([CH:15]=C(C2OC=CN=2)C=1)[C:12]([OH:14])=[O:13])C=C>O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH2:1]([NH:4][C:9]1[CH:10]=[C:11]([CH:15]=[C:23]([O:25][CH3:26])[N:8]=1)[C:12]([OH:14])=[O:13])[CH:2]=[CH2:3] |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
3.97 mL
Type
reactant
Smiles
C(C=C)N
Name
2-chloro-6-methoxy-isonicotinic acid
Quantity
0.97 g
Type
reactant
Smiles
C(C=C)N(C=1C=C(C(=O)O)C=C(C1)C=1OC=CN1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extracts are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in about 20 ml hot DCM/MeOH (2/1)
ADDITION
Type
ADDITION
Details
On addition of about 25 ml of hexane, partial evaporation of the solvents to a volume of about 20 ml
CUSTOM
Type
CUSTOM
Details
the product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C=C)NC=1C=C(C(=O)O)C=C(N1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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